N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide” is a chemical compound with the CAS Number: 883541-14-8 . It has a molecular weight of 263.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.38 . The physical form and other specific physical and chemical properties are not available in the current data.Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
One study highlights the modification of the piperidine ring in compounds related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide" to explore sigma-subtype affinities and selectivities. The research found certain derivatives to be potent sigma(1) ligands with significant selectivity and potential for use in PET experiments. Additionally, some compounds exhibited antiproliferative activity against rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Impurity Identification in Pharmaceutical Analysis
Another study focused on identifying and synthesizing novel impurities detected in Repaglinide bulk drug batches. This research underscores the importance of chemical analysis and quality control in pharmaceutical manufacturing. The isolation and structural characterization of new impurities contribute to ensuring drug safety and efficacy (Kancherla et al., 2018).
Serotonin Receptor Agonists and Gastrointestinal Motility
Research into benzamide derivatives, including modifications of the piperidine moiety, has shown that certain compounds can act as selective serotonin 4 (5-HT4) receptor agonists. These compounds have the potential to enhance gastrointestinal motility, suggesting applications in the treatment of gastrointestinal disorders. The study identified derivatives that accelerated gastric emptying and increased the frequency of defecation, highlighting the therapeutic potential of these compounds (Sonda et al., 2004).
Chemical Oxidation and Anticonvulsant Properties
Another study examined the chemical oxidation of an anticonvulsant compound related to "this compound," focusing on its potential oxidative pathways. This research contributes to understanding the chemical stability and metabolic profile of such compounds, which is crucial for their development as therapeutic agents (Adolphe-Pierre et al., 1998).
Radiolabeled Antagonists for Neurotransmission Studies
The development of radiolabeled antagonists based on the piperidine structure for positron emission tomography (PET) studies indicates the utility of these compounds in neuroscience research. Such studies enable the in vivo imaging of receptor distribution and dynamics, providing insights into neurological diseases and potential therapeutic interventions (Plenevaux et al., 2000).
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-10-15(2)12-17(11-14)18(21)19-13-16-4-6-20(7-5-16)8-9-22-3/h10-12,16H,4-9,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCBYCGPBDUBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.